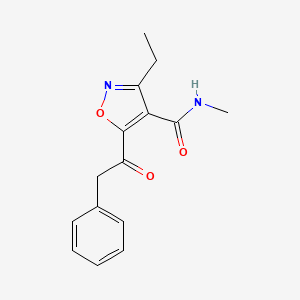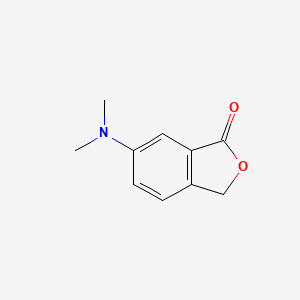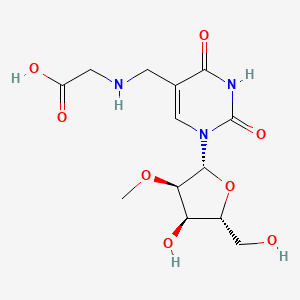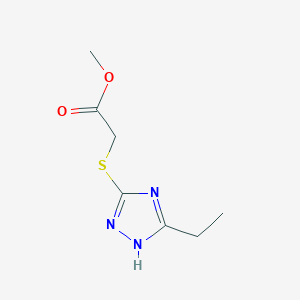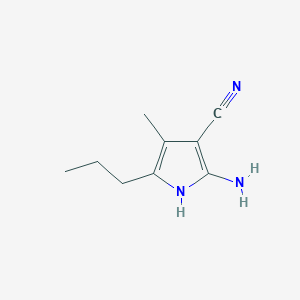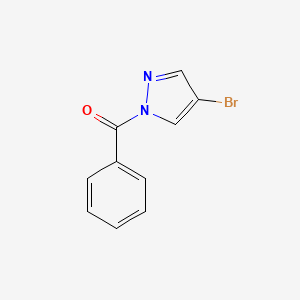![molecular formula C8H5BrINO B12875167 2-(Bromomethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875167.png)
2-(Bromomethyl)-6-iodobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-6-iodobenzo[d]oxazole is a heterocyclic compound that contains both bromine and iodine atoms attached to a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-iodobenzo[d]oxazole typically involves the bromination and iodination of benzo[d]oxazole derivatives. One common method includes the bromination of 2-methylbenzo[d]oxazole followed by iodination. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-iodobenzo[d]oxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: :
Properties
Molecular Formula |
C8H5BrINO |
|---|---|
Molecular Weight |
337.94 g/mol |
IUPAC Name |
2-(bromomethyl)-6-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C8H5BrINO/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2 |
InChI Key |
UYGQPHMIFJXAEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)OC(=N2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


